N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-phenethyloxalamide

Description

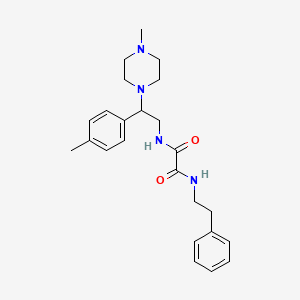

N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-phenethyloxalamide is a synthetic compound featuring an oxalamide core bridging two distinct moieties: a phenethyl group (N2-substituted) and a substituted ethyl group (N1-substituted) bearing a para-tolyl (p-tolyl) aromatic ring and a 4-methylpiperazine moiety. The oxalamide linker provides conformational rigidity and hydrogen-bonding capacity, while the phenethyl and p-tolyl groups contribute to hydrophobic interactions. The 4-methylpiperazine moiety, a common pharmacophore in medicinal chemistry, may enhance solubility and modulate receptor binding .

Properties

IUPAC Name |

N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O2/c1-19-8-10-21(11-9-19)22(28-16-14-27(2)15-17-28)18-26-24(30)23(29)25-13-12-20-6-4-3-5-7-20/h3-11,22H,12-18H2,1-2H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWJMKMFOFSLRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCCC2=CC=CC=C2)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-phenethyloxalamide typically involves the following steps:

Formation of the piperazine derivative: The starting material, 4-methylpiperazine, is reacted with an appropriate halogenated tolyl compound under basic conditions to form the intermediate.

Coupling with oxalamide: The intermediate is then coupled with an oxalamide derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:

Oxidation: The piperazine ring and tolyl group can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: The oxalamide moiety can be reduced to form amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets.

Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-phenethyloxalamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Piperazine/Piperidine Derivatives

W-15 and W-18 (Sulfonamide-Based Analogs)

- Structural Differences: W-15 and W-18 () are sulfonamide-linked 2-phenylethyl-2-piperidinyl compounds, whereas the target compound uses an oxalamide linker and a 4-methylpiperazine group.

- Pharmacological Implications : The sulfonamide linker in W-15/W-18 may confer different electronic and steric properties compared to the oxalamide. Piperazine derivatives often exhibit improved metabolic stability over piperidines due to reduced susceptibility to oxidative metabolism .

Fentanyl (4-Piperidinyl Opioid)

- Substituent Position : Fentanyl () is a 2-phenylethyl-4-piperidinyl compound. The target’s 4-methylpiperazine group introduces a bulkier, more polar substituent at the analogous position, likely altering receptor selectivity (e.g., µ-opioid vs. other targets) .

Oxalamide and Related Linkers

Azetidinone Derivatives ()

- Core Structure: Compounds with phenylpiperazine-linked azetidinones (e.g., from Rashmin Khanam et al.) utilize a β-lactam core, which imposes greater ring strain compared to the oxalamide’s planar structure. This difference may influence binding kinetics and synthetic accessibility .

Piperazine-Containing Compounds

Merck Compound 14 ()

- Complexity: Merck compound 14 incorporates a pyridine and cyanoacetamide group, whereas the target compound’s simplicity (oxalamide, phenethyl, p-tolyl) may favor easier synthesis and tunability. Both share substituted piperazine/piperidine moieties, which are critical for receptor affinity .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | W-15 | Fentanyl | Azetidinone Derivatives |

|---|---|---|---|---|

| Molecular Weight | ~500 (estimated) | 407.3 | 336.5 | 350–450 |

| Linker Type | Oxalamide | Sulfonamide | Amide | β-Lactam |

| Key Substituents | 4-Methylpiperazine, p-tolyl | 4-Chlorophenyl, nitro | 4-Piperidinyl | Phenylpiperazine |

| LogP (Predicted) | ~3.5 | ~2.8 | ~3.9 | ~2.5–3.0 |

| Hydrogen Bond Acceptors | 6 | 5 | 5 | 6–7 |

Table 1: Comparative physicochemical properties. LogP values indicate the target compound’s moderate lipophilicity, balancing membrane permeability and solubility .

Research Findings and Hypothesized Activity

- Receptor Binding: The 4-methylpiperazine group may engage in cation-π interactions with receptors, similar to fentanyl’s piperidine but with altered selectivity.

- Synthetic Feasibility: The target’s structure avoids sterically challenging β-lactam synthesis (cf.

- Metabolic Stability : The methyl group on piperazine may reduce CYP450-mediated metabolism compared to W-15/W-18’s nitro groups, which are prone to reduction .

Biological Activity

N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-phenethyloxalamide is a synthetic organic compound belonging to the class of oxalamides. Its unique molecular structure, featuring a piperazine ring and a tolyl group, suggests significant potential for various biological activities, particularly in pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C24H32N4O2

- Molecular Weight : 408.5 g/mol

- CAS Number : 898432-38-7

The compound's structure is characterized by the presence of nitrogen-containing side chains, which are known to interact with various biological targets, including receptors and enzymes involved in neurotransmission and cancer pathways.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques:

- Formation of the Piperazine Derivative :

- Reaction of 4-methylpiperazine with halogenated tolyl compounds under basic conditions.

- Coupling with Oxalamide :

- The intermediate is coupled with an oxalamide derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like triethylamine.

This synthetic route requires optimization for yield and purity, often employing techniques such as column chromatography for purification.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Receptor Binding : The compound may act as a modulator of serotonin receptors, which are crucial in treating neurological disorders.

- Enzyme Interaction : It may influence enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

Anticancer Properties

Preliminary studies indicate that this compound exhibits activity against various cancer cell lines. Research findings suggest that it may induce apoptosis and inhibit cell proliferation through modulation of signaling pathways involved in cancer progression.

Neuropharmacological Effects

Due to its structural similarities with known psychoactive compounds, this compound has been investigated for its potential neuropharmacological effects. It may serve as a candidate for treating conditions such as depression or anxiety by modulating serotonin receptor activity.

Research Findings

Recent studies have focused on the following aspects:

| Study Focus | Findings |

|---|---|

| Cell Line Studies | Exhibits cytotoxic effects on various cancer cell lines (e.g., HeLa, MCF7). |

| Receptor Binding Studies | Demonstrates affinity for serotonin receptors, indicating potential antidepressant effects. |

| Mechanistic Studies | Suggests involvement in apoptosis pathways via caspase activation. |

Case Studies

A series of case studies have highlighted the efficacy of this compound in preclinical models:

- Study A : Evaluated its effects on breast cancer cells, showing a significant reduction in cell viability at concentrations above 10 µM.

- Study B : Investigated its neuropharmacological properties in rodent models, revealing anxiolytic effects comparable to established treatments.

- Study C : Assessed its interaction with serotonin receptors using radiolabeled ligands, confirming binding affinity consistent with therapeutic targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.